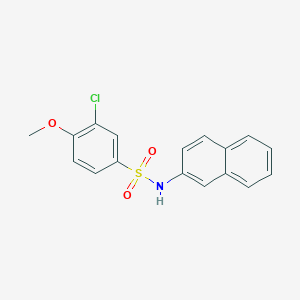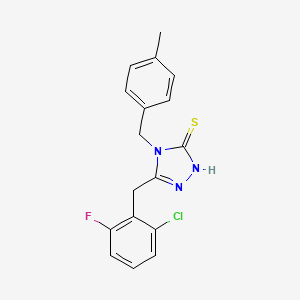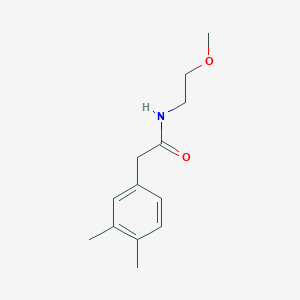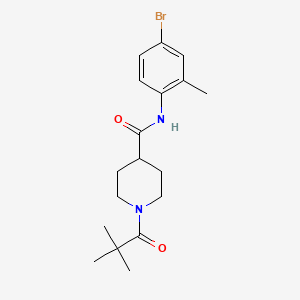
1-(4-苯氧基丁酰)-4-哌啶甲酰胺
描述
1-(4-phenoxybutanoyl)-4-piperidinecarboxamide is a compound that has been explored for various chemical properties and biological activities. It is part of a broader class of compounds that include piperidine derivatives, known for their diverse chemical reactions and potential pharmacological activities.
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including acylation, sulfonation, and substitution processes. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in certain pharmaceuticals, highlights the complexity and efficiency of synthesizing piperidine-based compounds through a series of chemical reactions with an overall yield of 20.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including interactions and hydrogen bonding, plays a crucial role in their chemical behavior and biological activity. The crystal and molecular structure of related compounds, such as 1,4-piperazine derivatives, have been characterized by single-crystal X-ray diffraction to understand their configuration and stability mechanisms (Szafran et al., 2007).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, contributing to their significant pharmacological and chemical utility. These reactions include the formation of hydrogen-bonded structures and the ability to act as synthons in complex chemical syntheses. For instance, the formation of hydrogen-bonded dimers and interactions with other molecules highlight the chemical versatility of piperidine-based compounds (Smith & Wermuth, 2010).
科学研究应用
中药中的新化合物
1-(4-苯氧基丁酰)-4-哌啶甲酰胺作为哌啶衍生物,在中药研究领域具有潜在的应用前景。哌啶类化合物已从臭椿等中药中分离得到,对烟草花叶病毒(TMV)具有抑制活性 (Ni, J., Shi, J.-T., Tan, Q., & Chen, Q., 2017)。
抗氧化和镇痛活性
对苯氧基乙酰基酰胺类化合物的研究表明,1-(4-苯氧基丁酰)-4-哌啶甲酰胺所属的该类化合物具有潜在的抗氧化和镇痛活性。该类化合物表现出显著的清除 DPPH 和一氧化氮自由基的能力,表明其具有潜在的治疗应用 (Manjusha, R., Reddemma, M. R. M., Begum, S., Sk, A. B., Shareef, M., & Bharathi, K., 2022)。
抗乙酰胆碱酯酶活性
与 1-(4-苯氧基丁酰)-4-哌啶甲酰胺密切相关的哌啶衍生物已被合成并评估其抗乙酰胆碱酯酶活性。这些化合物已显示出作为乙酰胆碱酯酶的有效抑制剂的潜力,表明它们在治疗阿尔茨海默病等疾病中的作用 (Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Nakamura, T., & Araki, S., 1990)。
抗菌应用
哌啶甲酰胺衍生物已显示出显着的抗菌活性。对新型哌啶甲酰胺的研究表明,它们对多种细菌菌株具有有效的抑制活性,暗示了它们在抗菌疗法中的潜在应用 (Vinaya, M., Naika, H. R., Kumar, C. S. A., Prasad, S., Chandrappa, S., Ranganatha, S., Krishna, V., & Rangappa, K., 2008)。
合成与结构分析
对哌啶衍生物的研究,包括 1-(4-苯氧基丁酰)-4-哌啶甲酰胺,通常集中在它们的合成和结构分析上。研究详细阐述了此类化合物的合成、晶体结构和从头计算,为它们的化学性质和在各个领域的潜在应用提供了宝贵的见解 (Gholivand, K., Védova, C., Firooz, A., Alizadehgan, A. M., Michelini, M. C., & Diez, R. P., 2005)。
伤口愈合潜力
哌啶甲酰胺衍生物已在伤口愈合应用中显示出潜力。对这类化合物的研究表明,它们对体内伤口愈合有显着影响,表明它们在医学治疗和治疗应用中的作用 (Vinaya, K., Naika, H. R., Kumar, C. A., Prasad, S. B., Chandrappa, S., Ranganatha, S., Krishna, V., & Rangappa, K., 2009)。
属性
IUPAC Name |
1-(4-phenoxybutanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c17-16(20)13-8-10-18(11-9-13)15(19)7-4-12-21-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBCCUVYHPCYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxybutanoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)
![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)


![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)




![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)
![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)

![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)
